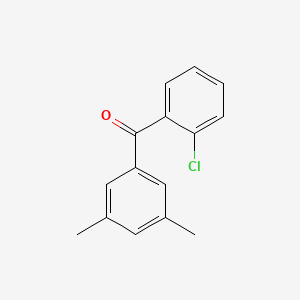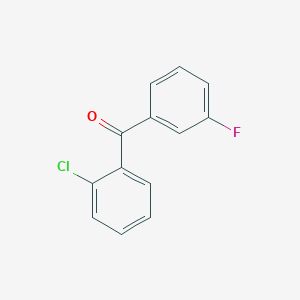
3-(2-Trifluoromethylbenzoyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Trifluoromethylbenzoyl)thiophene” (TFMBT) is a sulfur-containing organic compound. It belongs to the class of benzoylthiophenes and is a versatile molecule with diverse properties. The CAS number for this compound is 898771-30-7 .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions and heterocyclizations .Molecular Structure Analysis
The molecular formula of “3-(2-Trifluoromethylbenzoyl)thiophene” is C12H7F3OS . The molecular weight of the compound is 256.24 .Chemical Reactions Analysis
Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have become dominant functional π–electron systems in organic materials science . Thiophene derivatives have found application as hole transport materials in OLEDs (organic light-emitting diodes), OFETs (organic field-effect transistors), and OPVs (organic photovoltaics) .Physical And Chemical Properties Analysis
The compound “3-(2-Trifluoromethylbenzoyl)thiophene” has a molecular weight of 256.24 . The boiling point and other physical properties are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Pyrolysis Mechanism
- Pyrolysis of Thiophenes : The pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a related compound, was investigated using density function theory. This study is relevant because it provides insights into the thermal stability and pyrolysis products of thiophenes, which could be applicable to 3-(2-Trifluoromethylbenzoyl)thiophene (Tianshuang Li et al., 2021).
Synthesis and Chemistry
- Synthesis of Benzo[b]thiophenes : A method for synthesizing 2-arylbenzo[b]thiophenes, including those with heteroatoms at the 3-positions, was proposed. This methodology may offer insights into the synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene derivatives (E. David et al., 2005).
- Trifluoroacetylaminobenzo[b]thiophenes Synthesis : The synthesis of trifluoroacetylamino derivatives of benzo[b]thiophene and thiophene has been demonstrated. The study offers a pathway for creating derivatives of 3-(2-Trifluoromethylbenzoyl)thiophene (M. Prats & C. Gálvez, 1992).
Material Properties
- Fluorescent Nitrobenzoyl Polythiophenes : Thiophene derivatives, including fluorescent nitrobenzoyl polythiophenes, were synthesized and characterized. The study on their spectroscopic and electrochemical properties might be relevant for understanding the properties of 3-(2-Trifluoromethylbenzoyl)thiophene-based materials (E. C. Coelho et al., 2015).
Crystal Structures and Reactions
- Crystal Structure of Thiophene Derivatives : The crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was analyzed. This research could provide structural insights for similar thiophene compounds including 3-(2-Trifluoromethylbenzoyl)thiophene (Dai-Fu Wang et al., 2014).
- Aromatic Nucleophilic Substitution : The reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines resulted in novel nucleophilic substitution with rearrangement. This study might shed light on potential reactions involving 3-(2-Trifluoromethylbenzoyl)thiophene (F. Guerrera et al., 1995).
Safety and Hazards
The safety precautions for handling “3-(2-Trifluoromethylbenzoyl)thiophene” include keeping the product container or label at hand if medical advice is needed, keeping it out of reach of children, and reading the label before use . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .
Zukünftige Richtungen
Fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light-emitting materials, and liquid crystals . They also represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
thiophen-3-yl-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)8-5-6-17-7-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUBEOXTTUOKAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641847 |
Source


|
| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Trifluoromethylbenzoyl)thiophene | |
CAS RN |
898771-30-7 |
Source


|
| Record name | 3-Thienyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














